![molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3](/img/structure/B1328130.png)

6-[4-(Trifluoromethyl)piperidino]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

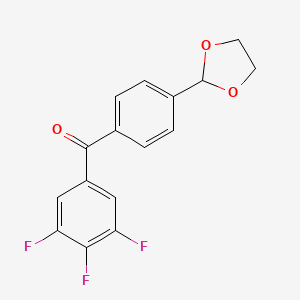

Nicotinic acid, commonly known as niacin, is a form of vitamin B3 and has been extensively studied for its biological significance and therapeutic potential. The compound "6-[4-(Trifluoromethyl)piperidino]nicotinic acid" is a derivative of nicotinic acid, where the modification at the 6th position of the pyridine ring involves a piperidino group with a trifluoromethyl substituent. This structural alteration is designed to influence the compound's interaction with biological targets, such as the nicotinic acetylcholine receptors and carbonic anhydrase III enzyme, which are implicated in various physiological and pathological processes .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted nicotinic acid derivatives often involves the construction of the pyridine nucleus followed by functional group modifications. For instance, a practical synthesis of a related compound, 4-amino-2-(trifluoromethyl)nicotinic acid, was achieved by lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation, directed lithiation, and subsequent coupling reactions to yield the target product in a 50% overall yield . Another synthesis approach for a different derivative started with the formation of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate, leading to a key intermediate for potential anti-bacterial analogues .

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogues is crucial for their biological activity. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the interaction with target enzymes such as carbonic anhydrase III. The carboxylic acid moiety is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site . The trifluoromethyl group is a common bioisostere used to increase the metabolic stability and lipophilicity of pharmaceuticals, which could also affect the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group that can affect the reactivity of the compound towards nucleophilic substitution or addition reactions. The synthesis of these compounds often involves palladium-catalyzed coupling reactions, lithiation, and carboxylation steps, which are key transformations in the preparation of nicotinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to include increased lipophilicity due to the trifluoromethyl group, which could enhance membrane permeability and oral bioavailability. The piperidino group may also contribute to the basicity of the compound, potentially affecting its solubility and distribution profile. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present on the nicotinic acid core .

Scientific Research Applications

Application in Heterocyclic Organic Compounds

6-[4-(Trifluoromethyl)piperidino]nicotinic acid has been studied in the context of heterocyclic organic compounds, specifically in the electrolytic coloring of anodized aluminum from tin(II) solutions. Its influence on the throwing power and resistance to atmospheric oxidation has been investigated, demonstrating potential applications in material science and surface engineering (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Involvement in Nicotine Biosynthesis

Research has shown that nicotinic acid derivatives, including this compound, can be involved in the biosynthesis of nicotine in tobacco plants. This process involves the administration of nicotinic acid to tobacco plants and monitoring the conversion into nicotine, indicating its role in plant biochemistry and alkaloid synthesis (Scott, 1967).

Herbicidal Activity

The compound has shown potential in the field of agriculture as part of herbicidal activity studies. It has been incorporated into the design and synthesis of aryl-formyl piperidinone derivatives, which are investigated for their herbicidal efficacy, indicating its utility in the development of new agricultural products (Fu et al., 2021).

Synthesis and Chemical Processing

Efforts have been made in synthesizing this compound derivatives for various applications, including as intermediates in pharmaceutical manufacturing and as components in novel chemical processes. This research contributes to understanding the synthesis routes and potential industrial applications of this compound (Kiss, Ferreira, & Learmonth, 2008).

Mechanism of Action

Mode of Action

It is suggested that it may interact with its targets, leading to changes at the molecular level .

Biochemical Pathways

It is suggested that it may be involved in the synthesis of certain compounds, acting as a useful synthetic intermediate .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is suggested that it may have unique bioactivity due to the presence of the trifluoromethyl group .

properties

IUPAC Name |

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARHVBGXLKSCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)